Sodium hydrogen cyanamide Sodium hydrogen cyanamide
Brand Name: Vulcanchem
CAS No.: 19981-17-0
VCID: VC14404669
InChI: InChI=1S/CH2N2.Na/c2-1-3;/h2H2;
SMILES:
Molecular Formula: CH2N2Na
Molecular Weight: 65.030 g/mol

Sodium hydrogen cyanamide

CAS No.: 19981-17-0

Cat. No.: VC14404669

Molecular Formula: CH2N2Na

Molecular Weight: 65.030 g/mol

* For research use only. Not for human or veterinary use.

Sodium hydrogen cyanamide - 19981-17-0

Specification

CAS No. 19981-17-0
Molecular Formula CH2N2Na
Molecular Weight 65.030 g/mol
Standard InChI InChI=1S/CH2N2.Na/c2-1-3;/h2H2;
Standard InChI Key JWEKFMCYIRVOQZ-UHFFFAOYSA-N
Canonical SMILES C(#N)N.[Na]

Introduction

Chemical Structure and Properties

Molecular Composition

Sodium hydrogen cyanamide consists of a sodium ion (Na⁺) bound to a hydrogen cyanamide anion (HCN₂⁻). The cyanamide group (N≡C–NH₂) contributes to its reactivity, particularly in nucleophilic substitution and hydrolysis reactions. The compound crystallizes in a monoclinic lattice, with sodium ions coordinated to nitrogen atoms from adjacent cyanamide groups.

Physical and Chemical Properties

The compound exhibits distinct physical characteristics:

  • Molecular Weight: 64.02 g/mol

  • Melting Point: >360°C (decomposes before melting)

  • Solubility: Highly soluble in water (≈120 g/100 mL at 25°C), forming alkaline solutions.

  • Stability: Hygroscopic solid that decomposes upon exposure to moisture or acids, releasing hydrogen cyanamide (H₂CN₂) and ammonia (NH₃).

Table 1: Physical and Chemical Properties of Sodium Hydrogen Cyanamide

PropertyValue
Molecular FormulaCHN₂Na
Density1.72 g/cm³
Solubility in Water120 g/100 mL (25°C)
pH (1% Solution)10.5–11.5
Decomposition ProductsH₂CN₂, NH₃, CO₂

Synthesis and Production Methods

Laboratory Synthesis

Sodium hydrogen cyanamide is synthesized via the reaction of calcium cyanamide (CaCN₂) with sodium hydroxide (NaOH):

CaCN2+2NaOHNa2CN2+Ca(OH)2\text{CaCN}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CN}_2 + \text{Ca(OH)}_2

This reaction proceeds under reflux conditions (80–100°C) to ensure complete conversion. The product is purified through crystallization and vacuum drying to remove residual calcium hydroxide.

Industrial Production

Industrial-scale production involves hydrolysis of calcium cyanamide in sodium sulfate solutions:

  • Mixing: Calcium cyanamide is added to a sodium sulfate solution.

  • Reaction: Formation of sodium hydrogen cyanamide and calcium sulfate:

CaCN2+Na2SO42NaHCN2+CaSO4\text{CaCN}_2 + \text{Na}_2\text{SO}_4 \rightarrow 2\text{NaHCN}_2 + \text{CaSO}_4
  • Filtration: Removal of insoluble calcium sulfate.

  • Neutralization: Adjustment of pH using hydrochloric acid (HCl).

  • Concentration: Evaporation under reduced pressure to yield crystalline NaHCN₂.

Mechanisms of Action in Agricultural Applications

Dormancy Breaking in Perennial Crops

Sodium hydrogen cyanamide disrupts bud dormancy by inducing oxidative stress in plant tissues. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: Activates NADPH oxidases, increasing hydrogen peroxide (H₂O₂) levels, which signal dormancy release.

  • Phytohormone Modulation: Reduces abscisic acid (ABA) concentrations while elevating cytokinins and ethylene, promoting cell division and bud sprouting.

  • Carbohydrate Metabolism: Accelerates starch hydrolysis into glucose and fructose, providing energy for bud development.

Table 2: Efficacy in Grapevine Bud Break

Treatment ConcentrationBud Break Rate (%)Soluble Sugars (mg/g)
Control (Water)1245
1.5% NaHCN₂8968
3.0% NaHCN₂9472

Biocidal Applications

A 50% aqueous solution of sodium hydrogen cyanamide is used in livestock farming to disinfect facilities, effectively controlling pathogens like Salmonella spp. and Escherichia coli. Its mode of action involves protein denaturation and inhibition of microbial enzymatic activity.

Industrial and Chemical Applications

Synthetic Chemistry

Sodium hydrogen cyanamide serves as a versatile reagent in organic synthesis:

  • Guanidine Derivatives: Reacts with amines to form guanidines, key intermediates in pharmaceutical synthesis (e.g., antidiabetic agents):

NaHCN2+RNH2NH2C(NHR)NH2+NaOH\text{NaHCN}_2 + \text{RNH}_2 \rightarrow \text{NH}_2\text{C(NHR)NH}_2 + \text{NaOH}
  • Urea Production: Hydrolyzes in neutral aqueous conditions to yield urea:

NaHCN2+H2ONH2CONH2+NaOH\text{NaHCN}_2 + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CONH}_2 + \text{NaOH}

Bleaching Agent Activation

In textile industries, NaHCN₂ enhances hydrogen peroxide’s bleaching efficiency by stabilizing perhydroxyl ions (HO₂⁻), which decolorize dyes at lower temperatures.

CompoundOral LD₅₀ (Rat)Primary Toxic Mechanism
Sodium Hydrogen Cyanamide158 mg/kgALDH inhibition, Cyanide release
Sodium Cyanide (NaCN)6.4 mg/kgCytochrome c oxidase inhibition
Calcium Cyanamide (CaCN₂)1,000 mg/kgMucous membrane irritation

Environmental Impact and Degradation

Biodegradation Pathways

In soil, sodium hydrogen cyanamide undergoes microbial degradation to urea and ammonium ions, which nitrify into nitrate (NO₃⁻). Half-life varies with soil pH:

  • Alkaline Soils (pH >8): 14–21 days.

  • Acidic Soils (pH <6): 3–7 days (accelerated hydrolysis).

Ecotoxicity

  • Aquatic Organisms: LC₅₀ for Daphnia magna is 2.8 mg/L, indicating high toxicity due to cyanide liberation.

  • Soil Microbiota: Suppresses nitrifying bacteria at concentrations >50 ppm, delaying nitrogen cycling.

Recent Research and Developments

Nanoparticle Synthesis

Recent studies utilize NaHCN₂ as a nitrogen dopant in carbon nanotubes, enhancing their electrocatalytic activity for oxygen reduction reactions in fuel cells.

Anticancer Agents

Guanidine derivatives synthesized from NaHCN₂ exhibit potent cytotoxicity against colorectal cancer cells (IC₅₀ = 3.2 μM for Colo 205), outperforming cisplatin in vitro.

Regulatory Status and Guidelines

  • EPA Classification: Listed as a Restricted Use Pesticide (RUP) due to acute toxicity.

  • EU REACH: Requires ecological risk assessments for concentrations exceeding 0.1% in formulations.

Comparative Analysis with Related Compounds

Sodium Cyanide (NaCN)

While both compounds release cyanide, NaCN’s higher solubility and rapid toxicity profile limit its agricultural use compared to NaHCN₂.

Calcium Cyanamide (CaCN₂)

Calcium cyanamide acts as a slow-release nitrogen fertilizer but lacks NaHCN₂’s efficacy in dormancy breaking due to slower hydrolysis kinetics.

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